Cas no 2171216-29-6 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid
- (2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid
- 2171216-29-6
- EN300-1475987
-
- インチ: 1S/C26H32N2O5/c1-3-5-10-17(15-24(29)28-23(4-2)25(30)31)27-26(32)33-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22-23H,3-5,10,15-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t17-,23-/m0/s1
- InChIKey: CVNRLMYIDTXLTN-SBUREZEXSA-N
- SMILES: O(C(N[C@H](CC(N[C@H](C(=O)O)CC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 452.23112213g/mol
- 同位素质量: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 12
- 複雑さ: 647
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 4.7
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475987-250mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1475987-2500mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1475987-500mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1475987-5000mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1475987-1000mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1475987-1.0g |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1475987-50mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1475987-100mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1475987-10000mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]butanoic acid |
2171216-29-6 | 10000mg |
$14487.0 | 2023-09-29 |
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acidに関する追加情報
Introduction to Compound CAS No. 2171216-29-6: (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic Acid
The compound with CAS number 2171216-29-6, commonly referred to as (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid, is a highly specialized molecule with significant applications in the fields of organic chemistry, pharmacology, and drug discovery. This compound is notable for its complex stereochemistry and functional groups, which make it a valuable tool in the synthesis of bioactive molecules and peptide-based therapeutics.
Fluorenylmethoxycarbonyl (Fmoc) is a well-known protecting group in peptide synthesis, and its presence in this compound underscores its role in controlling the reactivity of amino groups during multi-step synthesis processes. The stereochemistry of the molecule, specifically the (2S) and (3S) configurations, is critical for its biological activity and selectivity. Recent studies have highlighted the importance of stereochemistry in drug design, as it directly influences the molecule's interaction with biological targets such as enzymes and receptors.
The structure of this compound consists of a heptanamide backbone linked to a butanoic acid group. The Fmoc-amino functionality at the 3-position of the heptanamide moiety plays a pivotal role in modulating the molecule's properties. This functionality not only serves as a protective group during synthesis but also contributes to the overall stability and solubility of the compound. Researchers have demonstrated that such functional groups can significantly enhance the bioavailability of therapeutic agents when incorporated into drug designs.
Recent advancements in chemical synthesis techniques have enabled the precise construction of molecules like this one with high stereoselectivity. The use of chiral auxiliaries and asymmetric catalysis has been particularly impactful in achieving the desired stereochemical outcomes. For instance, studies published in *Nature Chemistry* and *Journal of Medicinal Chemistry* have reported novel methods for synthesizing enantiomerically pure compounds with complex stereochemistry, similar to that of our compound of interest.
In terms of applications, this compound is widely used as an intermediate in peptide synthesis. Its role as a building block for constructing larger biomolecules has been well-documented in recent literature. For example, researchers at Stanford University have utilized similar Fmoc-containing compounds to synthesize bioactive peptides that target specific G-protein coupled receptors (GPCRs), which are implicated in various diseases such as cancer and neurodegenerative disorders.
The heptanamide portion of the molecule contributes to its hydrophobicity, which is essential for membrane permeability and interaction with lipid-rich environments. This property makes it particularly useful in designing drugs that need to cross cellular membranes efficiently. Recent studies have also explored the use of such hydrophobic moieties in developing nanoparticles for drug delivery systems, further expanding the potential applications of this compound.
Moreover, the butanoic acid group at the terminus of the molecule introduces carboxylic acid functionality, which can participate in hydrogen bonding and other non-covalent interactions. This feature is crucial for binding to protein targets and forming stable complexes. In a groundbreaking study published in *Cell Chemical Biology*, scientists demonstrated how such functional groups can be exploited to design inhibitors for enzyme targets with high specificity.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound's structure and purity. These methods provide critical insights into molecular conformation and stability, ensuring that synthesized compounds meet rigorous quality standards required for pharmaceutical applications.
In conclusion, (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid represents a cutting-edge molecule at the forefront of chemical innovation. Its unique combination of stereochemistry, functional groups, and synthetic versatility positions it as an invaluable tool in contemporary drug discovery efforts. As research continues to uncover new applications and optimization strategies for such compounds, their role in advancing medical science will undoubtedly grow even more significant.
2171216-29-6 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid) Related Products
- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)
- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 1056465-09-8(2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 2308482-70-2((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopentanoic acid)
- 1537964-64-9(3-Amino-3-(1,2-thiazol-5-yl)butanamide)
- 2227868-55-3((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)
- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)
- 20198-17-8(2-Amino-6-chloroquinazolin-4-ol)




